molecular formula C17H17FN2O3 B5527285 (3S,4R)-4-(3-fluorophenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid

(3S,4R)-4-(3-fluorophenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5527285
M. Wt: 316.33 g/mol
InChI Key: SSFYWYRQHKYDFC-UONOGXRCSA-N
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Description

(3S,4R)-4-(3-fluorophenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrrole ring, and a pyrrolidine carboxylic acid moiety

Scientific Research Applications

(3S,4R)-4-(3-fluorophenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include organolithium reagents, catalysts such as Cu(acac)2 or Fe(acac)3, and solvents like toluene . The reaction conditions often involve controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques, which allow for better control over reaction parameters and higher yields. For example, the use of packed-bed reactors and optimization of reaction conditions through response surface methodology can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(3-fluorophenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(3-fluorophenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Molecular dynamics simulations and density functional theory models can provide insights into the precise interactions and reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3S,4R)-4-(3-fluorophenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which allow for diverse chemical reactions and applications

Properties

IUPAC Name

(3S,4R)-4-(3-fluorophenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-19-7-3-6-15(19)16(21)20-9-13(14(10-20)17(22)23)11-4-2-5-12(18)8-11/h2-8,13-14H,9-10H2,1H3,(H,22,23)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFYWYRQHKYDFC-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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